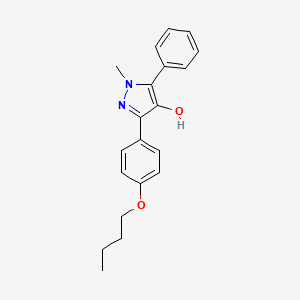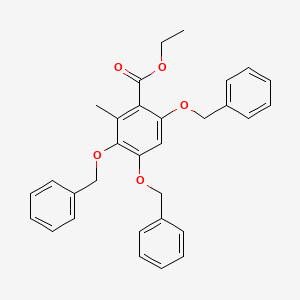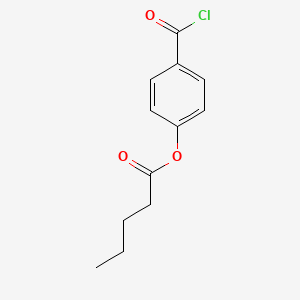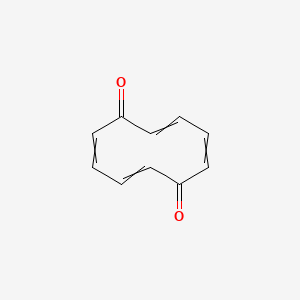![molecular formula C11H14BrNO B14601616 2-Bromo-4-[(butylamino)methylidene]cyclohexa-2,5-dien-1-one CAS No. 61131-63-3](/img/structure/B14601616.png)
2-Bromo-4-[(butylamino)methylidene]cyclohexa-2,5-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-[(butylamino)methylidene]cyclohexa-2,5-dien-1-one is a chemical compound belonging to the class of quinomethanes. These compounds are characterized by the presence of a cyclohexa-2,5-dien-1-one core with various substituents. This particular compound features a bromine atom at the 2-position and a butylamino group at the 4-position, making it a unique derivative within this class.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-[(butylamino)methylidene]cyclohexa-2,5-dien-1-one typically involves the reaction of a suitable precursor with bromine and butylamine under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-4-[(butylamino)methylidene]cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia are employed under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted cyclohexa-2,5-dien-1-one derivatives.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-[(butylamino)methylidene]cyclohexa-2,5-dien-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Bromo-4-[(butylamino)methylidene]cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets. The bromine atom and butylamino group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-4-[(methylamino)methylidene]cyclohexa-2,5-dien-1-one
- 2-Bromo-4-[(ethylamino)methylidene]cyclohexa-2,5-dien-1-one
- 2-Bromo-4-[(propylamino)methylidene]cyclohexa-2,5-dien-1-one
Uniqueness
2-Bromo-4-[(butylamino)methylidene]cyclohexa-2,5-dien-1-one is unique due to the presence of the butylamino group, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
61131-63-3 |
|---|---|
Molekularformel |
C11H14BrNO |
Molekulargewicht |
256.14 g/mol |
IUPAC-Name |
2-bromo-4-(butyliminomethyl)phenol |
InChI |
InChI=1S/C11H14BrNO/c1-2-3-6-13-8-9-4-5-11(14)10(12)7-9/h4-5,7-8,14H,2-3,6H2,1H3 |
InChI-Schlüssel |
MZDQCCXAJRLVPF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN=CC1=CC(=C(C=C1)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


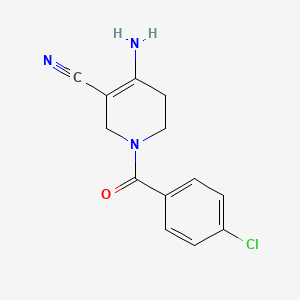
![Methanone, phenyl[1-(phenylmethyl)cyclopropyl]-](/img/structure/B14601551.png)
